7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid 7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid
Brand Name: Vulcanchem
CAS No.: 1193204-19-1
VCID: VC20432781
InChI: InChI=1S/C16H15N3O2/c1-3-13-12(16(20)21)9-17-15-14(10(2)18-19(13)15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,20,21)
SMILES:
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol

7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid

CAS No.: 1193204-19-1

Cat. No.: VC20432781

Molecular Formula: C16H15N3O2

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid - 1193204-19-1

Specification

CAS No. 1193204-19-1
Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
IUPAC Name 7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C16H15N3O2/c1-3-13-12(16(20)21)9-17-15-14(10(2)18-19(13)15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,20,21)
Standard InChI Key ZNUHJLCLJCTCPK-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold with substituents at positions 2 (methyl), 3 (phenyl), 6 (carboxylic acid), and 7 (ethyl). The planar aromatic system facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility and enables hydrogen bonding with biological targets. Key structural parameters include:

PropertyValue
Molecular formulaC₁₆H₁₅N₃O₂
Molecular weight281.31 g/mol
IUPAC name7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Canonical SMILESCCC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)O

The ethyl group at position 7 introduces steric bulk, potentially influencing binding pocket compatibility, whereas the phenyl ring at position 3 contributes to hydrophobic interactions .

Synthesis and Derivative Development

Synthetic Pathways

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-diketones or β-ketoesters. For 7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a plausible route involves:

  • Formation of the pyrazole core: Reaction of ethyl 3-aminopyrazole-4-carboxylate with ethyl acetoacetate under acidic conditions.

  • Functionalization: Introduction of the phenyl group via Suzuki-Miyaura coupling and subsequent ethylation using ethyl bromide .

Yield optimization remains challenging due to competing side reactions; typical reported yields range from 35–45% .

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the core scaffold have identified critical pharmacophoric elements:

  • Position 2 (methyl): Replacement with bulkier groups (e.g., trifluoromethyl) reduces antitubercular activity by 8-fold, suggesting steric hindrance disrupts target engagement .

  • Position 3 (phenyl): Substitution with non-aromatic groups (e.g., cyclohexyl) abolishes activity, underscoring the necessity of aromatic π-interactions .

  • Position 6 (carboxylic acid): Esterification or amidation decreases membrane permeability but enhances selectivity for extracellular targets .

Biological Activities and Mechanisms

Antitubercular Activity

In Mycobacterium tuberculosis H37Rv, the compound exhibits a minimum inhibitory concentration (MIC) of 1.56 μM in iron-depleted media. Resistance studies implicate mutations in the flavin adenine dinucleotide (FAD)-dependent hydroxylase Rv1751, which hydroxylates the ethyl side chain, rendering the compound inactive . This mechanism diverges from related pyrazolopyrimidines that disrupt ESX-3-mediated iron uptake .

Antimalarial Activity

Against Plasmodium falciparum, the compound inhibits membrane-bound pyrophosphatase (PfPPase) with an IC₅₀ of 3.2 μM. Molecular docking suggests the carboxylic acid group coordinates with Mg²⁺ ions in the enzyme’s active site, while the phenyl ring occupies a hydrophobic subpocket . In erythrocyte-stage parasites, it reduces parasitemia by 78% at 10 μM without hemolytic effects .

Cytotoxicity Profile

HepG2 cytotoxicity assays reveal a selectivity index >20 for both tuberculosis and malaria targets, indicating favorable therapeutic windows . Mitochondrial toxicity assays in galactose media show no significant impairment of oxidative phosphorylation .

Pharmacokinetic and Physicochemical Profiling

ParameterValue
LogP (octanol/water)2.1 ± 0.3
Aqueous solubility12 mg/mL (pH 7.4)
Plasma protein binding89% (human serum albumin)
Metabolic stabilityt₁/₂ = 45 min (human liver microsomes)

The carboxylic acid moiety contributes to high aqueous solubility but limits blood-brain barrier penetration. Prodrug strategies (e.g., ethyl ester formation) improve oral bioavailability in rodent models from 12% to 58% .

Comparative Analysis with Analogues

Pyrazolo[1,5-a]pyrimidine Derivatives

  • Compound P19 (3,4-difluorophenyl analogue): 5-fold lower MIC (0.31 μM) against Mtb due to reduced protein binding .

  • Compound 17a (methoxy substitution): Enhanced PfPPase inhibition (IC₅₀ = 1.8 μM) via improved Mg²⁺ chelation .

Non-Pyrazolopyrimidine Antimycobacterials

  • Bedaquiline: While more potent (MIC = 0.06 μM), it carries cardiotoxicity risks absent in pyrazolopyrimidines .

  • Isoniazid: Lacks activity against drug-resistant strains, whereas 7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid retains efficacy .

Future Directions and Challenges

Target Validation

CRISPR-Cas9 knockout studies are needed to confirm Rv1751 as the primary resistance determinant in Mtb. Proteomic profiling may identify off-target effects in eukaryotic cells .

Formulation Development

Nanoencapsulation in liposomes or polymeric nanoparticles could enhance intracellular delivery to macrophages harboring Mtb or Plasmodium .

Combination Therapies

Synergy studies with first-line antituberculars (rifampicin, pyrazinamide) and antimalarials (artemisinin) are critical to assess additive or potentiating effects .

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